molecular formula C17H17FN4O B6461396 2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549064-52-8

2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6461396
CAS No.: 2549064-52-8
M. Wt: 312.34 g/mol
InChI Key: UTCJCGPUHPVJSP-UHFFFAOYSA-N
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Description

2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique imidazo[1,2-b]pyridazine core, which is known for its biological activity and versatility in drug design.

Properties

IUPAC Name

2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O/c1-17(2,3)14-10-22-15(20-14)9-8-13(21-22)16(23)19-12-6-4-11(18)5-7-12/h4-10H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCJCGPUHPVJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through a cyclization reaction involving a suitable pyridazine derivative and an imidazole precursor. Common reagents include phosphorus oxychloride (POCl3) and a base such as triethylamine.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl bromide and a strong base like sodium hydride (NaH).

    Attachment of the 4-Fluorophenyl Group: This step often involves a Suzuki coupling reaction between a 4-fluorophenylboronic acid and a halogenated imidazo[1,2-b]pyridazine intermediate, using a palladium catalyst.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents such as thionyl chloride (SOCl2) followed by reaction with an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine core, potentially leading to the formation of dihydroimidazo[1,2-b]pyridazine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

    Reduction: Dihydroimidazo[1,2-b]pyridazine derivatives.

    Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study the function of imidazo[1,2-b]pyridazine-containing molecules in biological systems.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This makes it a promising candidate for anti-cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-N-(4-chlorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
  • 2-tert-butyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
  • 2-tert-butyl-N-(4-bromophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Uniqueness

Compared to its analogs, 2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s binding affinity and selectivity towards biological targets, enhancing its potential efficacy and reducing off-target effects.

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